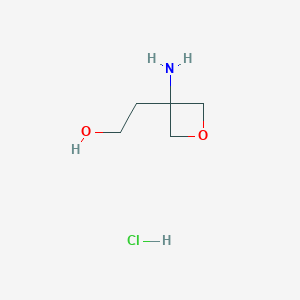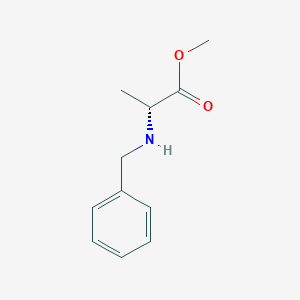
2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 2138271-93-7 . It has a molecular weight of 153.61 and a linear formula of C5H12ClNO2 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is 1S/C5H11NO2.ClH/c6-5(1-2-7)3-8-4-5;/h7H,1-4,6H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is a white to yellow solid .科学研究应用
Life Science Research
In the realm of life sciences, this compound is utilized for its potential in bioconjugation processes. It can be used to modify biomolecules for targeted drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). The presence of both amine and alcohol functional groups allows for selective binding to antibodies while retaining the therapeutic payload .
Material Science
Within material science, 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride serves as a monomer for the synthesis of novel polymeric materials. Its unique structure could lead to polymers with exceptional flexibility and resilience, which are desirable properties for medical implants and high-performance industrial applications .
Chemical Synthesis
This compound finds its application in chemical synthesis as a building block for complex molecules. Its bifunctional nature enables it to act as an intermediate in multistep synthetic routes, leading to the creation of new pharmaceuticals and agrochemicals with enhanced efficacy and safety profiles .
Chromatography
In chromatographic techniques, it can be employed as a standard or reference compound due to its distinct chemical structure. It aids in the calibration of equipment and ensures the accuracy of analytical methods used in quality control and research laboratories .
Analytical Research
Analytical researchers utilize 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride in method development for the detection and quantification of similar compounds. Its well-defined properties allow for the establishment of baselines in spectroscopic and chromatographic analyses .
Environmental Science
The compound’s reactivity is of interest in environmental science for the potential detoxification of hazardous substances. It could be used to neutralize or sequester pollutants in water and soil, contributing to cleaner and safer ecosystems .
Nanotechnology
In nanotechnology, it can be used to modify the surface of nanoparticles to enhance their stability and functionality. This is particularly useful in the creation of nanocarriers for drugs, genes, or imaging agents .
Catalysis
Lastly, 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride may act as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the development of novel catalysts that are more efficient and selective for industrial chemical reactions .
属性
IUPAC Name |
2-(3-aminooxetan-3-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-5(1-2-7)3-8-4-5;/h7H,1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHPTGLJLSANAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride | |
CAS RN |
2138271-93-7 |
Source


|
| Record name | 2-(3-aminooxetan-3-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)






![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-methyl-3-pyrazol-1-ylpropanoic acid](/img/structure/B2900926.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2900929.png)
![N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2900931.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2900937.png)